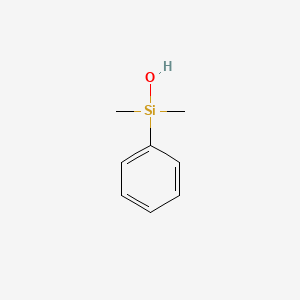

Dimethylphenylsilanol

Description

Properties

IUPAC Name |

hydroxy-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTBETCIPGWBHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063750 | |

| Record name | Phenyldimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5272-18-4 | |

| Record name | 1,1-Dimethyl-1-phenylsilanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5272-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanol, 1,1-dimethyl-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyldimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphenylsilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dimethylphenylsilanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dimethylphenylsilanol ((CH₃)₂Si(C₆H₅)OH), a member of the organosilanol family, represents a molecule of significant interest at the interface of organic and inorganic chemistry. Its unique structural attributes—a hydrophilic hydroxyl group directly attached to a silicon atom, which in turn is bonded to both hydrophobic methyl and phenyl groups—confer a fascinating array of physicochemical properties. These characteristics make it a valuable building block in organic synthesis, a functional component in materials science, and a molecule with emerging potential in pharmaceutical applications.[1] This guide, designed for the discerning researcher and drug development professional, moves beyond a simple recitation of data. It aims to provide a holistic understanding of the core physicochemical properties of this compound, grounded in the causality of its molecular structure and supported by established experimental methodologies.

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior and potential applications. For this compound, the interplay between the silicon-hydroxyl moiety and the organic substituents is paramount.

Molecular Structure

The this compound molecule consists of a central silicon atom bonded to two methyl groups, one phenyl group, and a hydroxyl group. This tetrahedral arrangement results in a molecule with distinct polar and non-polar regions, a key factor influencing its solubility and reactivity.

// Atom nodes Si [label="Si", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O [label="O", pos="1.2,-0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="H", pos="2.0,-1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.8!", fillcolor="#202124", fontcolor="#FFFFFF"]; // Methyl 1 H1a [label="H", pos="-1.8,-1.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; H1b [label="H", pos="-1.0,-1.8!", fillcolor="#F1F3F4", fontcolor="#202124"]; H1c [label="H", pos="-1.8,-0.4!", fillcolor="#F1F3F4", fontcolor="#202124"]; C2 [label="C", pos="-0.5,1.4!", fillcolor="#202124", fontcolor="#FFFFFF"]; // Methyl 2 H2a [label="H", pos="-0.9,2.2!", fillcolor="#F1F3F4", fontcolor="#202124"]; H2b [label="H", pos="0.3,1.8!", fillcolor="#F1F3F4", fontcolor="#202124"]; H2c [label="H", pos="-1.1,1.0!", fillcolor="#F1F3F4", fontcolor="#202124"]; C_Ph1 [label="C", pos="1.0,1.0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Phenyl C1 C_Ph2 [label="C", pos="1.8,1.8!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph3 [label="C", pos="2.6,1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph4 [label="C", pos="2.6,0.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph5 [label="C", pos="1.8,-0.6!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_Ph6 [label="C", pos="1.0,0.0!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Bonds Si -- O; O -- H; Si -- C1; C1 -- H1a; C1 -- H1b; C1 -- H1c; Si -- C2; C2 -- H2a; C2 -- H2b; C2 -- H2c; Si -- C_Ph1; C_Ph1 -- C_Ph2; C_Ph2 -- C_Ph3; C_Ph3 -- C_Ph4; C_Ph4 -- C_Ph5; C_Ph5 -- C_Ph1; }

Figure 1: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that some reported values, particularly the boiling point, exhibit variability across different sources, likely due to measurements under different vacuum conditions. The physical state at room temperature has been reported as both a solid and a liquid, suggesting a melting point near ambient temperature.

| Property | Value | Source(s) |

| CAS Number | 5272-18-4 | [2][3] |

| Molecular Formula | C₈H₁₂OSi | [2] |

| Molecular Weight | 152.27 g/mol | [2][3] |

| Appearance | Solid or clear colorless liquid | [2] |

| Boiling Point | 60-62 °C at 0.5 mmHg | [4] |

| Density | 0.975 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.514 | [2][4] |

| Flash Point | 91.7 °C (197.1 °F) | [2] |

| pKa | The pKa of the silanol group is influenced by its molecular environment. While a specific experimental value for this compound is not readily available, aryl silanols are generally more acidic than their alkyl counterparts due to the electron-withdrawing nature of the phenyl group. For comparison, the pKa of triphenylsilanol in DMSO is 16.6.[5] | |

| Storage | Store at 2-8°C | [2] |

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

Expected Absorptions: The IR spectrum of this compound is expected to show characteristic bands for the O-H, C-H, Si-C, and Si-O bonds.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded silanol group.

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹ are indicative of the C-H bonds in the phenyl group.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl groups.

-

Si-CH₃ Bending: A characteristic sharp peak around 1260 cm⁻¹ is due to the symmetric bending of the Si-CH₃ groups.

-

Si-O Stretch: A strong absorption in the 800-900 cm⁻¹ region is typically assigned to the Si-O stretching vibration of the silanol.

-

Phenyl Group: Characteristic absorptions for the phenyl group are expected in the fingerprint region (e.g., C=C stretching around 1600 cm⁻¹ and C-H out-of-plane bending).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide information on the different types of protons and their chemical environment.

-

Si-OH Proton: A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, is expected for the hydroxyl proton.

-

Phenyl Protons: A multiplet in the aromatic region (typically δ 7.2-7.8 ppm) will correspond to the protons of the phenyl group.

-

Methyl Protons: A sharp singlet in the upfield region (typically δ 0.2-0.5 ppm) will be observed for the six equivalent protons of the two methyl groups attached to the silicon atom.

The carbon NMR spectrum will show distinct signals for the carbon atoms in the methyl and phenyl groups.

-

Methyl Carbons: A signal in the upfield region (typically δ -2 to 2 ppm) is expected for the carbon atoms of the two equivalent methyl groups. Quaternary carbons, such as the nitrilo carbon, often show weaker signals in ¹³C NMR spectra.[3]

-

Phenyl Carbons: Several signals in the aromatic region (typically δ 125-140 ppm) will be observed for the carbon atoms of the phenyl group. The carbon atom directly attached to the silicon (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Experimental Protocols for Physicochemical Property Determination

To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential. The following sections provide detailed methodologies for determining key properties of this compound.

}

Figure 2: General Experimental Workflow for the Characterization of this compound.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the hydrolysis of Chlorodimethylphenylsilane.

Principle: The silicon-chlorine bond is readily hydrolyzed by water to form the corresponding silanol and hydrochloric acid. The reaction is typically carried out in the presence of a weak base to neutralize the HCl produced.

Materials:

-

Chlorodimethylphenylsilane

-

Diethyl ether (or other suitable organic solvent)

-

Sodium bicarbonate (or other weak base)

-

Water

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware

Procedure:

-

Dissolve Chlorodimethylphenylsilane in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred solution of the chlorosilane.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation or recrystallization.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a characteristic physical property. The temperature range over which the solid melts can be used to assess its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If the sample is crystalline, gently grind it in a mortar.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

For a pure compound, the melting range should be narrow (typically 0.5-2 °C).[6]

Determination of Solubility

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding principle.

Materials:

-

This compound

-

A selection of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Qualitative Assessment:

-

To a series of test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

To each tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Vortex each tube for a set period (e.g., 1 minute).

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

Quantitative Assessment (Shake-Flask Method):

-

Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the solid to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Determination of pKa

Principle: The pKa of the silanol group can be determined by monitoring a pH-dependent property of the molecule, such as its UV-Vis absorbance or NMR chemical shift, during a titration.

Method: Potentiometric Titration

-

Dissolve a known amount of this compound in a suitable solvent mixture (e.g., a water-alcohol mixture to ensure solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Applications in Research and Drug Development

The unique properties of this compound and related silanols make them valuable in several areas relevant to pharmaceutical research and development.

-

Synthetic Intermediates: The silanol group is a versatile functional handle for further chemical transformations. It can participate in cross-coupling reactions, such as the Hiyama coupling, to form new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]

-

Bioisosteric Replacement: The "silicon switch," where a carbon atom in a drug molecule is replaced by a silicon atom, is an emerging strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug.[7] The silanol group can act as a bioisostere for a carbinol (C-OH) group, potentially leading to enhanced hydrogen bonding capabilities and altered acidity, which can impact drug-target interactions.[5] Silanols are generally more acidic and have more favorable hydrogen-bond donor properties than their carbinol counterparts.[5][8]

-

Drug Delivery: The silanol functionality allows for the covalent attachment of this compound to the surface of silica-based nanomaterials, which are being explored as drug delivery vehicles.[9] This surface modification can alter the hydrophobicity and drug-loading capacity of the nanoparticles.

-

Derivatizing Agents: The reactivity of the silanol group can be exploited for the derivatization of drugs and other biomolecules prior to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).[10][11][12][13][14] Silylation can increase the volatility and thermal stability of polar analytes.

Safety and Handling

This compound is classified as an eye irritant.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.[2]

References

-

Panayides, J.-L. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

Showell, G. A., & Mills, J. S. (2012). Organosilicon Molecules with Medicinal Applications. ACS Medicinal Chemistry Letters, 3(10), 793–798. [Link]

-

Supporting Information for a relevant study. (n.d.). [Link]

-

University of the West Indies. (n.d.). Melting point determination. [Link]

-

University of Basrah. (n.d.). Determination of the melting point. [Link]

-

ResearchGate. (2025). Exploitation of silicon medicinal chemistry in drug discovery. [Link]

-

SpectraBase. (n.d.). Dimethylphenylsilane - Optional[1H NMR] - Spectrum. [Link]

-

ElectronicsAndBooks. (2012). Organosilicon Molecules with Medicinal Applications. [Link]

-

Murugan, B., Sagadevan, S., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2539. [Link]

-

S.N. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound CAS:5272-18-4 Manufacturer, factory and supplier. [Link]

-

Liu, R. H., & Gory, L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

-

NIST. (n.d.). Silane, dimethylphenyl-. [Link]

-

PubChem. (n.d.). Dimethylphenylsilane. [Link]

-

Wong, S. H. Y. (1988). The application of chemical derivatization to clinical drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 735–747. [Link]

-

ResearchGate. (n.d.). Chemical Reagents and Derivatization Procedures in Drug Analysis. [Link]

-

University of Bath. (n.d.). C NMR Spectroscopy. [Link]

-

IUCr. (n.d.). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. [Link]

-

Semantic Scholar. (2020). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

-

SpectraBase. (n.d.). Dimethylphenylsilane - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. (n.d.). The Synthesis and X-Ray Crystal Structure of t-Butyldimethylsilyl 2-[4-{4-(Hex-5-enyloxy)-phenylazo} phenyl]ethyl Ether. [Link]

-

Scilit. (n.d.). Synthesis and characterization of MQ silicone resins. [Link]

-

The Royal Society of Chemistry. (n.d.). Rhodium Catalysts Supported on Phosphorus-Rich Covalent Organic Polymers for Sustainable Hydrosilylation of Alkynes. [Link]

-

ResearchGate. (2015). Synthesis, characterization and theoretical calculations of model compounds of silanols catalyzed by TEMPO to elucidate the presence of Si-O-Si and Si-O-N bonds. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Wikipedia. (n.d.). Drug precursors. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) DMF, (b) Xylene, (c) Toluene, (d) Acetone and (e).... [Link]

-

ResearchGate. (n.d.). FTIR spectra of phenyl tris (dimethylsiloxane) silane (PTDS),.... [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of dimethoxy diphenyl silane. [Link]

-

UNODC. (n.d.). precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. [Link]

- Seidell, A. (1919).

-

MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. [Link]

-

ResearchGate. (n.d.). Preparation and characterization of modified SiO2 nanospheres with dichlorodimethylsilane and phenyltrimethoxysilane. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 二甲基苯基硅醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 9. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

- 11. The application of chemical derivatization to clinical drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review | Semantic Scholar [semanticscholar.org]

- 14. weber.hu [weber.hu]

Introduction: A Senior Application Scientist's Perspective

An In-Depth Technical Guide to Dimethylphenylsilanol (CAS 5272-18-4)

This compound, also known as phenyldimethylsilanol, is an organosilicon compound that holds a distinct position in modern chemistry. Its structure, featuring a silicon atom bonded to two methyl groups, a phenyl group, and a hydroxyl (-OH) group, makes it a versatile building block.[1] From my experience in the field, the true value of this compound lies in this hybrid nature. The hydroxyl group provides a reactive site for condensation and coupling reactions, characteristic of alcohols, while the dimethylphenylsilyl moiety imparts properties like thermal stability, hydrophobicity, and unique steric and electronic effects.[1][2] This guide is designed for the hands-on researcher and development professional, moving beyond simple data recitation to explore the causality behind its applications and the practical considerations for its use in the laboratory.

Core Chemical and Physical Properties

Understanding the fundamental properties of a reagent is the first step toward its effective application. This compound is typically a colorless to pale yellow liquid or a low-melting solid.[1] The physical state you observe will often depend on the purity of the sample. The presence of the silanol (Si-OH) group allows for hydrogen bonding, which influences its viscosity and boiling point.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5272-18-4 | [1][3][4] |

| Molecular Formula | C₈H₁₂OSi | [1][3] |

| Molecular Weight | 152.27 g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid; may appear as a solid | [1][5] |

| Density | 0.975 g/mL at 25 °C | [5] |

| Boiling Point | 60-62 °C at 0.5 mmHg | [5][6] |

| Flash Point | 91.7 °C (197.1 °F) | [5] |

| Refractive Index (n20/D) | 1.514 | [6] |

| Storage Temperature | 2-8°C | [6] |

Synthesis Pathways: From Precursors to Product

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when derivatization is required. The most common laboratory-scale synthesis involves the hydrolysis of a corresponding halosilane, typically chlorodimethylphenylsilane.

The choice of this pathway is logical due to the high reactivity of the silicon-chlorine bond with water. This reaction is facile and often proceeds to completion with high yield. However, a critical control point is the management of the condensation side-reaction. The newly formed silanol is itself reactive and can condense with another molecule to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. Careful control of stoichiometry, temperature, and pH is necessary to favor the formation of the desired silanol.

Reactivity and Key Applications

The utility of this compound in research and development stems from its predictable and versatile reactivity.

Siloxane Polymer Chemistry

The foundational reaction for silanols is self-condensation to form siloxane bonds (Si-O-Si). This makes this compound an excellent chain-terminating or "end-capping" agent in the synthesis of silicone polymers. By introducing a bulky dimethylphenylsilyl group at the end of a polydimethylsiloxane (PDMS) chain, one can precisely control the polymer's molecular weight and modify its properties, such as thermal stability and solubility. The phenyl group, in particular, enhances thermal and oxidation resistance compared to standard dimethyl silicone fluids.[7]

Cross-Coupling Reactions: The Hiyama Coupling

In the realm of organic synthesis, this compound serves as a potent nucleophile in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[6][8] Unlike many organometallic reagents, organosilanols are generally stable, less toxic, and compatible with a wide range of functional groups. The reaction is typically activated by a fluoride source (e.g., TBAF) or a base, which generates a hypervalent, more nucleophilic silicate species. This makes it an invaluable tool for forming carbon-carbon bonds, a cornerstone of drug development and materials science.

Protocol: Exemplary Hiyama Cross-Coupling

This protocol is a representative example based on established methodologies for the palladium-catalyzed cross-coupling of an aryl halide with this compound.[8]

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and this compound (1.2 mmol, 1.2 equiv).

-

Solvent and Activator: Add anhydrous solvent (e.g., THF, 5 mL). To this mixture, add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL, 1.5 equiv) dropwise via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired biaryl compound.

Analytical Characterization

Confirming the identity and purity of this compound is paramount. A multi-technique approach is standard practice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. Expect to see signals corresponding to the methyl protons (a singlet) and the phenyl protons (multiplets in the aromatic region). The hydroxyl proton is often a broad singlet, and its chemical shift can vary with concentration and solvent.[9]

-

Infrared (IR) Spectroscopy: The key diagnostic peak is the O-H stretch of the silanol group, which typically appears as a broad band. You will also observe peaks corresponding to Si-C and aromatic C-H stretches.

-

Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group, which is a common fragmentation pathway for dimethylsilyl compounds.[10]

Table 2: Representative Spectroscopic Data

| Technique | Key Features / Expected Signals |

| ¹H NMR | Singlet for Si-(CH₃)₂, Multiplets for Phenyl-H, Broad singlet for Si-OH |

| ¹³C NMR | Signals for methyl carbons and distinct signals for aromatic carbons (ipso, ortho, meta, para) |

| IR (Infrared) | Broad O-H stretch (~3200-3600 cm⁻¹), Si-CH₃ peaks, Aromatic C-H and C=C stretches |

| MS (Mass Spec) | Molecular Ion Peak (M⁺), [M-15]⁺ peak (loss of CH₃) |

Safety and Handling

As a responsible scientist, proper handling is not optional. This compound is classified as an irritant.

-

Hazard Identification: It is known to cause skin and serious eye irritation.[11] The GHS07 "Exclamation mark" pictogram is applicable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a lab coat.[12]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[11][13] Avoid breathing vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[14] Recommended storage is often refrigerated (2-8°C) to minimize potential condensation over time.[6]

Table 3: GHS Safety Information

| Identifier | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation. H315: Causes skin irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P264, P280, P305+P351+P338 |

Conclusion

This compound (CAS 5272-18-4) is far more than a simple chemical intermediate. It is a sophisticated tool for chemists, offering a gateway to advanced polymer architectures and a milder, more functional-group-tolerant method for constructing complex organic molecules. Its true potential is unlocked when researchers and drug development professionals understand the interplay between its silanol reactivity and the stabilizing influence of its organosilyl structure. By mastering its synthesis, reactivity, and handling, you can leverage this versatile compound to accelerate innovation in your field.

References

-

Dimethylphenylsilane: A Key Player in Silicone Chemistry | Changfu Chemical. Changfu Chemical. [Link]

-

Material Safety Data Sheet - Dimethylphenylsilane, 98+% | Cole-Parmer. Cole-Parmer. [Link]

-

Dimethoxymethylphenylsilane: A Versatile Phenyl Silicone Fluid | NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Dimethylphenylsilane | Hubei Co-Formula Material Tech Co.,Ltd. Hubei Co-Formula Material Tech Co.,Ltd. [Link]

-

This compound | Chongqing Chemdad Co., Ltd. Chongqing Chemdad Co., Ltd. [Link]

-

Dimethylphenylsilane 766-77-8 | Mol-Instincts. Mol-Instincts. [Link]

-

This compound: A Key Ingredient in the Personal Care Industry | INNO SPECIALTY CHEMICALS. INNO SPECIALTY CHEMICALS. [Link]

-

¹H NMR study of the reaction of dimethylphenylsilane | ResearchGate. ResearchGate. [Link]

-

Dimethylphenylsilane | PubChem. National Institutes of Health. [Link]

-

Dimethyl(1-oxopropyl)phenylsilane | Organic Syntheses. Organic Syntheses. [Link]

-

Supplementary Information | The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

(chloromethyl)dimethylphenylsilane | Organic Syntheses. Organic Syntheses. [Link]

-

Silane, dimethylphenyl- | NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. CAS 5272-18-4: 1,1-Dimethyl-1-phenylsilanol | CymitQuimica [cymitquimica.com]

- 2. Dimethylphenylsilane: A Key Player in Silicone Chemistry [cfsilicones.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. nbinno.com [nbinno.com]

- 8. 二甲基苯基硅醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dimethylphenylsilane(766-77-8) 1H NMR [m.chemicalbook.com]

- 10. Dimethylphenylsilane | C8H12Si | CID 13014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Dimethylphenylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

Spectral Analysis of Dimethylphenylsilanol: A Technical Guide

This guide provides an in-depth analysis of the spectral data of Dimethylphenylsilanol, a key organosilicon compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule, offering not just data, but a field-proven interpretation of the spectral features.

Introduction to this compound and its Spectroscopic Fingerprint

This compound [(C₆H₅)Si(OH)(CH₃)₂] is a versatile organosilanol that serves as a valuable building block in various chemical transformations, including as a coupling partner in cross-coupling reactions.[1] Its unique structure, featuring a phenyl ring, two methyl groups, and a hydroxyl group attached to a central silicon atom, gives rise to a distinct spectroscopic signature. Understanding this signature is paramount for reaction monitoring, quality control, and mechanistic studies. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a comprehensive understanding of its molecular characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 300 or 400 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton resonances.[2]

-

¹³C NMR: Acquire the spectrum on a 75 or 100 MHz spectrometer. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[2]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three main signals corresponding to the hydroxyl proton, the phenyl protons, and the methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | Multiplet | 2H | ortho-Protons of Phenyl Ring |

| ~7.3-7.4 | Multiplet | 3H | meta- and para-Protons of Phenyl Ring |

| ~1.5-2.5 | Singlet (broad) | 1H | Si-OH |

| ~0.3 | Singlet | 6H | Si-(CH₃ )₂ |

Interpretation:

-

Phenyl Protons (7.3-7.6 ppm): The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region of the spectrum. The electron-withdrawing nature of the silyl group deshields these protons, causing them to resonate at a relatively downfield position.[3] The protons closer to the silicon atom (ortho protons) are generally the most deshielded.

-

Hydroxyl Proton (1.5-2.5 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet.

-

Methyl Protons (0.3 ppm): The six protons of the two methyl groups are chemically equivalent and thus appear as a single, sharp singlet. The electropositive nature of the silicon atom shields these protons, causing them to resonate at a significantly upfield position compared to methyl groups attached to carbon.[3]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals.

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | ipso-Carbon of Phenyl Ring (C-Si) |

| ~134 | ortho-Carbons of Phenyl Ring |

| ~129 | para-Carbon of Phenyl Ring |

| ~128 | meta-Carbons of Phenyl Ring |

| ~-2 | Si-(C H₃)₂ |

Interpretation:

-

Phenyl Carbons (128-138 ppm): The carbons of the phenyl ring resonate in the aromatic region. The ipso-carbon (the carbon directly attached to the silicon) is typically found at the most downfield position in this group. The chemical shifts of the ortho, meta, and para carbons are influenced by the electronic effects of the silyl group.[1][4]

-

Methyl Carbons (-2 ppm): The carbons of the two equivalent methyl groups appear at a highly shielded (upfield) position, often below 0 ppm, due to the strong shielding effect of the silicon atom.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Liquid/Solution Sample: Dissolve the compound in a suitable solvent (e.g., CCl₄) and place the solution in a salt (NaCl or KBr) cell.[5]

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the pure solvent or KBr pellet should be recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3600-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~3070-3050 | C-H stretch (aromatic) | Medium |

| ~2960-2900 | C-H stretch (aliphatic, methyl) | Medium |

| ~1600, 1485 | C=C stretch (aromatic ring) | Medium |

| ~1430 | Si-C₆H₅ stretch | Medium |

| ~1260 | Si-CH₃ symmetric deformation | Strong |

| ~1120 | Si-O stretch | Strong |

| ~830 | Si-C stretch | Strong |

| ~730, 700 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

Interpretation:

-

O-H Stretch (~3600-3200 cm⁻¹): The most prominent feature in the IR spectrum of a silanol is the strong, broad absorption band due to the stretching vibration of the hydroxyl group involved in hydrogen bonding.[5]

-

C-H Stretches (~3070-2900 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the methyl groups.[6]

-

Aromatic C=C Stretches (~1600, 1485 cm⁻¹): These bands are characteristic of the carbon-carbon double bond stretching within the phenyl ring.[7]

-

Si-C and Si-O Stretches (~1430, ~1260, ~1120, ~830 cm⁻¹): The region between 1450 cm⁻¹ and 800 cm⁻¹ contains several strong absorptions corresponding to the vibrations of the silicon-carbon and silicon-oxygen bonds, which are characteristic of organosilicon compounds.[8] The strong band around 1260 cm⁻¹ is a hallmark of the Si-CH₃ group.

-

C-H Bending (~730, 700 cm⁻¹): The strong absorptions in this region are due to the out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

-

The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS) for separation from impurities.

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

Data Acquisition:

-

The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Interpretation |

| 152 | [C₈H₁₂OSi]⁺˙ | Molecular Ion (M⁺˙) |

| 137 | [(C₆H₅)Si(OH)(CH₂)]⁺ | Loss of a methyl radical (•CH₃) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 75 | [Si(OH)(CH₃)₂]⁺ | Loss of a phenyl radical (•C₆H₅) |

Interpretation:

The fragmentation of organosilicon compounds in mass spectrometry often involves cleavages of bonds to the silicon atom.[10] For this compound, the molecular ion (M⁺˙) is expected at m/z 152. A common fragmentation pathway is the loss of a methyl radical (•CH₃) to form a stable silicon-containing cation at m/z 137.[9] Another significant fragmentation is the cleavage of the Si-phenyl bond, leading to the formation of a phenyl cation at m/z 77 or the dimethylsilanol cation at m/z 75.

Fragmentation Pathway Diagram

Caption: Proposed mass spectral fragmentation pathway of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the phenyl, methyl, and hydroxyl groups to the silicon center. The IR spectrum provides clear evidence for the presence of the hydroxyl and various Si-C and C-H bonds. Finally, the mass spectrum establishes the molecular weight and reveals characteristic fragmentation patterns. This detailed spectral analysis serves as a crucial reference for any researcher working with this important organosilicon compound, ensuring its correct identification and purity assessment in complex chemical environments.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase. (n.d.). Dimethylphenylsilane. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dimethylphenylsilane. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyldimethylsilanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Dimethylphenylsilane. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR study of the reaction of dimethylphenylsilane with.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (2002). Gas-Phase Ion Chemistry of Phenylsilane. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Dimethylphenylsilane(766-77-8) 13C NMR [m.chemicalbook.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. www1.udel.edu [www1.udel.edu]

- 8. rsc.org [rsc.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

A-Comprehensive-Technical-Guide-to-the-Solubility-of-Dimethylphenylsilanol-in-Organic-Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenylsilanol ((C₆H₅)Si(OH)(CH₃)₂) is a pivotal organosilicon compound with significant applications in organic synthesis, polymer chemistry, and increasingly, in the realm of medicinal chemistry as a metabolite of silicon-containing drugs.[1] A thorough understanding of its solubility profile in various organic solvents is a critical prerequisite for its effective utilization, profoundly influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides an in-depth analysis of the solubility of this compound, grounded in fundamental physicochemical principles and supported by established experimental methodologies. We will dissect the interplay of intermolecular forces, solvent properties, and the unique structural characteristics of this compound that collectively govern its dissolution behavior. Furthermore, this guide furnishes a detailed, self-validating protocol for the empirical determination of solubility, empowering researchers to generate reliable and reproducible data.

The Physicochemical Landscape of this compound

This compound is an amphiphilic molecule, possessing both nonpolar and polar functionalities, which is the cornerstone of its solubility characteristics.[2]

-

The Silanol Group (-SiOH): The hydroxyl group bonded to the silicon atom confers polarity to the molecule. This functional group is capable of acting as both a hydrogen bond donor and acceptor, a critical feature for its interaction with protic and other polar solvents.[2] The presence and accessibility of silanol groups are known to significantly influence surface interactions and solubility.[3][4][5]

-

The Phenyl and Dimethyl Groups (-C₆H₅, -(CH₃)₂): These organic substituents are nonpolar and contribute to the molecule's hydrophobic character. They primarily interact with nonpolar or weakly polar solvents through van der Waals forces.[6][7]

The equilibrium between the hydrophilic silanol moiety and the hydrophobic organic groups dictates the extent to which this compound will dissolve in a given solvent.

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" provides a foundational but simplified view of solubility. A more rigorous understanding requires an examination of the specific intermolecular forces at play between this compound and the solvent molecules.[6][7]

Polar Protic Solvents

Solvents such as methanol and ethanol, which can engage in hydrogen bonding, are excellent solvents for this compound. The strong hydrogen bonding and dipole-dipole interactions between the solvent and the silanol group facilitate dissolution.[6]

Polar Aprotic Solvents

Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate possess significant dipole moments but do not have a hydrogen atom bonded to an electronegative atom. They can, however, act as hydrogen bond acceptors. Consequently, this compound generally exhibits good solubility in these solvents due to strong dipole-dipole interactions.

Nonpolar Solvents

In nonpolar solvents like hexane, benzene, and toluene, the primary intermolecular interactions are London dispersion forces.[6] The phenyl and dimethyl groups of this compound promote its solubility in these solvents. However, the propensity of the polar silanol group to form hydrogen-bonded self-aggregates can limit solubility in highly nonpolar environments.

Chlorinated Solvents

Chlorinated solvents such as chloroform and dichloromethane are weakly polar. They can participate in weak hydrogen bonding and dipole-dipole interactions, generally leading to moderate to good solubility of this compound. A related compound, dimethylphenylsilane, is noted to be soluble in chloroform and 1,2-dichloroethane.[8][9]

Tabulated Solubility Data

The following table provides a qualitative summary of the solubility of this compound in various common organic solvents based on general chemical principles. For precise quantitative data, experimental determination is necessary.

| Solvent | Solvent Type | Anticipated Solubility | Primary Intermolecular Forces |

| Methanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Ethanol | Polar Protic | High | Hydrogen Bonding, Dipole-Dipole |

| Acetone | Polar Aprotic | High | Dipole-Dipole, Hydrogen Bond Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Dipole-Dipole, Hydrogen Bond Acceptor |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Dipole-Dipole, Hydrogen Bond Acceptor |

| Dichloromethane | Weakly Polar | High | Dipole-Dipole |

| Chloroform | Weakly Polar | High | Dipole-Dipole |

| Toluene | Nonpolar | Moderate | London Dispersion Forces, π-π Stacking |

| Benzene | Nonpolar | Moderate | London Dispersion Forces, π-π Stacking |

| Hexane | Nonpolar | Low to Moderate | London Dispersion Forces |

Experimental Protocol for Solubility Determination: A Self-Validating Workflow

This protocol outlines a robust and reliable method for the quantitative determination of this compound solubility. The design of this workflow incorporates steps to ensure that equilibrium is achieved and that the measurement is accurate, making the protocol inherently self-validating.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Sealed vials (e.g., screw-cap scintillation vials)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology

-

Preparation of Saturated Solutions: Add an excess of this compound to a known volume of the selected solvent in a sealed vial. The presence of excess solid is crucial for ensuring the solution reaches saturation.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This filtration step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

Quantification: Accurately determine the mass of the collected filtrate. Prepare a series of dilutions of the filtrate with the same solvent to bring the concentration of this compound into the linear dynamic range of the analytical instrument. Analyze the diluted samples using a validated analytical method.

-

Calculation of Solubility: From the concentration determined by the analytical instrument and the dilution factors, calculate the concentration of this compound in the original saturated solution. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, mol/L).

Workflow Diagram

Caption: A validated experimental workflow for the determination of this compound solubility.

Molecular Interactions and Solubility: A Deeper Perspective

The solubility of this compound is a direct consequence of the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions.

Caption: A schematic representation of the dominant intermolecular forces driving the solubility of this compound.

Conclusion

The solubility of this compound is a complex property governed by its amphiphilic nature and the specific intermolecular forces it can establish with a given organic solvent. A systematic approach, combining a theoretical understanding of these interactions with rigorous experimental determination, is paramount for its successful application in scientific research and development. The methodologies and principles outlined in this guide provide a robust framework for researchers to understand, predict, and quantify the solubility of this versatile organosilicon compound.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

- Zhang, Y., et al. (2023). Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities. Proceedings of the National Academy of Sciences, 120(31), e2303534120.

-

University of Calgary. Intermolecular Forces. Retrieved from [Link]

-

PubChem. Silanol, 1,1-dimethyl-1-phenyl-. Retrieved from [Link]

- Hayase, S., et al. (2005). Silicic Acid Esters as Precursors for Silica and Siloxane Polymers.

- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.

- Legrand, A. P. (Ed.). (1998). The Surface Properties of Silicas. John Wiley & Sons.

-

Ningbo Inno Pharmchem Co., Ltd. This compound CAS:5272-18-4. Retrieved from [Link]

- Rakitin, O. A. (2013).

-

LibreTexts. (2020, June 2). 5.2 Intermolecular Forces. Retrieved from [Link]

-

Chad's Prep. (2021, November 15). 11.1 Intermolecular Forces | General Chemistry [Video]. YouTube. [Link]

- Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(1), 1-20.

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Retrieved from [Link]

- Reusch, W. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Wang, Y., et al. (2021). The development of an Amber-compatible organosilane force field for drug-like small molecules. Physical Chemistry Chemical Physics, 23(33), 17966-17978.

Sources

- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Silanol, 1,1-dimethyl-1-phenyl- | C8H12OSi | CID 78929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of accessible silanols groups on silica gel surfaces using microcalorimetric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sydney.edu.au [sydney.edu.au]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Dimethylphenylsilane CAS#: 766-77-8 [m.chemicalbook.com]

- 9. Dimethylphenylsilane | 766-77-8 [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability of Dimethylphenylsilanol

Abstract

Dimethylphenylsilanol [(CH₃)₂C₆H₅SiOH] is a key organosilicon compound utilized in the synthesis of specialized polymers and as a blocking agent in silicone chemistry. Its thermal stability is a critical parameter that dictates its processing conditions, storage, and performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability of this compound, delineating its decomposition pathways, the products formed, and the analytical techniques employed for its characterization. Drawing upon established principles of silanol chemistry and data from related organosilicon compounds, this document offers researchers, scientists, and drug development professionals a thorough understanding of the thermal behavior of this versatile molecule.

Introduction: The Significance of Thermal Stability in Organosilicon Chemistry

Organosilanols are a class of organosilicon compounds characterized by the presence of one or more hydroxyl groups directly attached to a silicon atom. The reactivity of the Si-OH bond is central to their chemistry, enabling condensation reactions that form stable siloxane (Si-O-Si) linkages, the backbone of silicone polymers. The thermal stability of an organosilanol is intrinsically linked to the energetics of this condensation process and the strength of the silicon-carbon and silicon-hydroxyl bonds.

For this compound, a monofunctional silanol, its thermal behavior is of paramount importance. It is frequently used to control the chain length of polysiloxanes by end-capping, a process that occurs at elevated temperatures. Therefore, a detailed understanding of its thermal decomposition profile is essential for optimizing reaction conditions and ensuring the integrity of the final polymeric products. This guide will explore the fundamental mechanisms governing the thermal degradation of this compound, the analytical methodologies to probe these processes, and the nature of the resulting decomposition products.

Fundamental Principles of Silanol Thermal Decomposition

The thermal decomposition of silanols is not a simple, single-step process. It typically proceeds through a series of reactions, the nature of which is dependent on temperature, the presence of catalysts, and the surrounding atmosphere.

Condensation to Siloxanes: The Primary Thermal Event

At moderately elevated temperatures, the primary and most facile thermal reaction for silanols is self-condensation to form a siloxane and water. For this compound, this bimolecular reaction yields 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane:

2 (CH₃)₂C₆H₅SiOH → (CH₃)₂(C₆H₅)Si-O-Si(C₆H₅)(CH₃)₂ + H₂O

This reaction is a dehydration process and is often the first significant thermal event observed in the thermal analysis of silanols. The temperature at which this condensation occurs is a key indicator of the silanol's thermal stability under non-hydrolytic conditions.

Higher Temperature Decomposition: Bond Scission

At significantly higher temperatures, the energy input becomes sufficient to induce homolytic cleavage of the silicon-carbon and carbon-hydrogen bonds within the dimethylphenylsilyl moiety. The presence of the phenyl group generally imparts greater thermal stability compared to simple alkylsilanols due to the strength of the Si-C(sp²) bond. However, at extreme temperatures, the following decomposition pathways can be anticipated:

-

Si-C Bond Cleavage: The scission of the silicon-phenyl or silicon-methyl bond can lead to the formation of radical species. The thermal decomposition of phenyl-substituted silanes can proceed through a free-radical mechanism, which may involve the elimination of a phenyl radical.

-

C-H Bond Cleavage: At even higher temperatures, cleavage of C-H bonds within the methyl and phenyl groups can occur, leading to the formation of a complex mixture of hydrocarbon gases and a silicon-containing char.

The specific temperature ranges for these decomposition events are best determined through experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Analytical Techniques for Assessing Thermal Stability

A suite of thermoanalytical and spectroscopic techniques is employed to comprehensively characterize the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2][3]

Experimental Protocol: Thermogravimetric Analysis of this compound

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A Mettler Toledo TGA/SDTA 851e or similar instrument is suitable.[4]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.[4] Given that this compound is a solid at room temperature, this can be done using a microbalance.

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[3]

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to different decomposition events. The onset temperature of the first major mass loss is typically considered the decomposition temperature.

Expected TGA Profile of this compound:

-

Initial, minor mass loss (below 150-200°C): This may be attributed to the loss of any residual solvent or adsorbed moisture.

-

First significant mass loss: This step would correspond to the condensation reaction, with the mass loss percentage approaching the theoretical mass of water lost (approximately 5.9% for the complete condensation of two molecules).

-

Subsequent mass loss stages (at higher temperatures): These would be associated with the decomposition of the organic (phenyl and methyl) groups attached to the silicon atom.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows.

Experimental Protocol: Differential Scanning Calorimetry of this compound

-

Instrument Preparation: Calibrate the DSC instrument using appropriate standards (e.g., indium). A Perkin-Elmer Model DSC-2 or similar is appropriate.[9]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a sealed aluminum pan. An empty sealed pan is used as the reference.

-

Atmosphere: Purge the sample chamber with an inert gas like nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond its expected decomposition.

-

-

Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak will indicate melting, while exothermic peaks can signify decomposition or curing (condensation) reactions.

Expected DSC Profile of this compound:

-

Melting Point: An endothermic peak corresponding to the melting of the solid this compound. For the analogous triphenylsilanol, the melting point is in the range of 150-153°C.[10][11]

-

Condensation/Decomposition: Exothermic peaks at higher temperatures would indicate the onset of condensation and subsequent decomposition reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the volatile products of thermal decomposition.[12][13] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of this compound

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to a specific temperature (e.g., 300°C, 600°C, and 900°C to study different decomposition stages).[14]

-

GC Separation: The volatile pyrolysis products are swept into the GC column by an inert carrier gas (e.g., helium). The column temperature is programmed to separate the different components of the mixture.

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries for identification.

Expected Pyrolysis Products of this compound:

-

At lower pyrolysis temperatures (e.g., 200-400°C): The primary product would be 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane, the result of condensation.

-

At higher pyrolysis temperatures (e.g., >500°C): A more complex mixture of products is expected, including:

-

Benzene (from cleavage of the Si-phenyl bond)

-

Toluene (from rearrangement and fragmentation)

-

Methane (from cleavage of the Si-methyl bond)

-

A variety of other aromatic and aliphatic hydrocarbons

-

Cyclic siloxanes of varying ring sizes

-

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of this compound can be conceptualized as a multi-stage process, with each stage being dominant in a particular temperature range.

Diagram: Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed multi-stage thermal decomposition of this compound.

Factors Influencing Thermal Stability

The thermal stability of this compound can be influenced by several external factors:

-

Presence of Catalysts: Traces of acids or bases can significantly lower the temperature required for condensation.

-

Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis and results in different decomposition products, including oxides of carbon and silicon.

-

Impurities: The presence of other reactive species can initiate or alter the decomposition pathways.

Conclusion

The thermal stability of this compound is governed by a sequence of chemical reactions that are initiated at different temperature thresholds. The primary, lower-temperature event is a condensation reaction to form 1,1,3,3-tetramethyl-1,3-diphenyldisiloxane. At higher temperatures, cleavage of the silicon-carbon bonds leads to the formation of a complex mixture of volatile organic compounds and a silicon-containing residue. A thorough understanding of this thermal behavior, elucidated through techniques such as TGA, DSC, and Py-GC-MS, is critical for the effective utilization of this compound in the synthesis of advanced materials and in other high-temperature applications. While specific quantitative data for the decomposition of neat this compound is not widely available in the literature, the principles outlined in this guide, based on the well-established chemistry of silanols and related organosilicon compounds, provide a robust framework for predicting and understanding its thermal stability.

References

-

Gelest, Inc. (n.d.). TRIPHENYLSILANOL. Retrieved from [Link]

-

MDPI. (2021). Decomposition of Organochlorinated Silica Xerogels at High Temperature: A Kinetic Study. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

SGS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC. Retrieved from [Link]

-

ResearchGate. (2018). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. Retrieved from [Link]

-

YouTube. (2012, December 20). Differential Scanning Calorimetry (DSC) – Online Training Course. Retrieved from [Link]

-

Chromatography Online. (2022, August 1). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link]

-

National Institute of Standards and Technology. (2023, April 11). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). Experimental techniques. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

National Institutes of Health. (2023, November 28). GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). Low-Temperature Differential Scanning Calorimetry of Polysiloxanes. Retrieved from [Link]

-

PubMed. (2023, April 10). Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of plastic pollution. Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). Triphenylsilanol: Properties, Applications, and Production. Retrieved from [Link]

-

PubMed. (2012, July 16). Thermal decomposition of branched silanes: a computational study on mechanisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermal decomposition processes for silanol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Thermal decomposition of silane. Retrieved from [Link]

-

OSTI.gov. (2001, April 30). Mechanism of thermal decomposition of silanes (Journal Article). Retrieved from [Link]

-

RSC Publishing. (n.d.). Mechanism of thermal decomposition of silanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Thermal Decomposition of Silanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrolysis-gas chromatography/mass spectrometry of polymeric materials. Retrieved from [Link]

Sources

- 1. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 2. researchgate.net [researchgate.net]

- 3. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epfl.ch [epfl.ch]

- 5. bath.ac.uk [bath.ac.uk]

- 6. preprints.org [preprints.org]

- 7. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 8. s4science.at [s4science.at]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 791-31-1 CAS MSDS (Triphenylsilanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. トリフェニルシラノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Previous successes and untapped potential of pyrolysis-GC/MS for the analysis of polluted plastics | NIST [nist.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

Introduction: The Versatile Role of Dimethylphenylsilanol in Modern Synthesis

An In-Depth Technical Guide to the Reactivity and Applications of Dimethylphenylsilanol

This compound ((C₆H₅)Si(OH)(CH₃)₂) is an organosilanol that has emerged as a cornerstone reagent in contemporary organic chemistry, materials science, and drug development.[1] Characterized by a hydroxyl group directly attached to a silicon atom, which is also bonded to two methyl groups and a phenyl group, its reactivity profile is both nuanced and highly versatile. The presence of the Si-OH moiety facilitates a range of transformations, from simple condensation reactions to sophisticated catalytic cross-couplings.

This guide provides an in-depth exploration of the reactivity of this compound with key functional groups. Moving beyond a mere recitation of reactions, we will delve into the mechanistic underpinnings and the causal logic that dictates experimental design. The protocols described herein are designed to be self-validating, offering researchers and development professionals a robust framework for leveraging this powerful synthetic tool.

| Property | Value | Source |

| CAS Number | 5272-18-4 | [2] |

| Molecular Formula | C₈H₁₂OSi | [3] |

| Molecular Weight | 152.27 g/mol | [2] |

| Appearance | Solid | [2] |

| Density | 0.975 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.514 | [2] |

Reactivity with Hydroxyl Groups: The Silylation Gateway

The most fundamental reaction of this compound is its condensation with alcohols and phenols to form silyl ethers. This transformation is central to its use as a protecting group, a strategy essential for multi-step synthesis where the inherent reactivity of a hydroxyl group must be temporarily masked.[4][5]

Mechanistic Rationale and Strategic Advantage

The formation of a silyl ether from a silanol and an alcohol is a condensation reaction that liberates water as the sole byproduct.[6] The driving force for this reaction is the formation of the exceptionally strong and stable silicon-oxygen bond.[7]

Why Protect? In complex syntheses, the acidic proton of a hydroxyl group is incompatible with a wide array of reagents, particularly organometallics (e.g., Grignard reagents) and strong bases, which would be quenched via an acid-base reaction.[5] By converting the alcohol to a silyl ether, its acidic character is removed, rendering it inert to these conditions.[4]

The dimethylphenylsilyl (DMPS) group offers distinct advantages over other common silyl protecting groups like trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). The phenyl group provides greater steric bulk and electronic stability compared to TMS, making the resulting silyl ether more robust and less prone to premature cleavage under mildly acidic or basic conditions.[8]

Experimental Protocol: Protection of a Primary Alcohol

This protocol details a standard procedure for the silylation of a primary alcohol using this compound. The choice of a non-nucleophilic base like imidazole is critical; it acts as a catalyst by deprotonating the silanol, increasing its nucleophilicity without competing in the reaction.

Materials:

-

Primary Alcohol (e.g., Benzyl alcohol)

-

This compound (1.1 equiv)

-